molecular formula C6HCl5O3S B3052366 2,3,4,5,6-Pentachlorobenzenesulfonic acid CAS No. 40707-29-7

2,3,4,5,6-Pentachlorobenzenesulfonic acid

Cat. No. B3052366
CAS RN: 40707-29-7
M. Wt: 330.4 g/mol
InChI Key: HTGQVPLFCQARQE-UHFFFAOYSA-N
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Description

2,3,4,5,6-Pentachlorobenzenesulfonic acid (PCBS) is a chemical compound that belongs to the family of chlorobenzenesulfonic acids. It is a highly toxic and persistent environmental pollutant that has been found to have harmful effects on human health and the environment. PCBS is widely used in the chemical industry for the production of dyes, pigments, and other chemical compounds.

Scientific Research Applications

Synthesis and Chemical Transformations

  • Updating of Pentachlorobenzenesulfonic Acid : This study delves into the synthesis routes and transformations of pentachlorobenzenesulfonic acid, including its conversion to anhydride and other derivatives under different conditions (Armet et al., 1988).

Environmental Applications and Reactions

  • Reductive Dechlorination by Vitamin B12 : Pentachlorobenzenesulfonic acid is involved in the reductive dechlorination processes. Vitamin B12 has been used in an aqueous biomimetic model system to study the dechlorination of such compounds (Assaf-Anid et al., 1992).

Pharmaceutical and Biological Applications

  • Genetic Encoding for Stable Protein Interactions : Para-pentafluorosulfanyl phenylalanine, a derivative of pentachlorobenzenesulfonic acid, has been used in genetic encoding for site-specific incorporation into proteins. This illustrates the potential of such compounds in structural biology and in-vivo studies (Qianzhu et al., 2020).

Catalysis and Organic Synthesis

  • Catalytic Conversion of Glucose : SO4²-/ZrO2 and SO4²-/ZrO2–Al2O3 solid acid catalysts, potentially derived from pentachlorobenzenesulfonic acid, have been used in the conversion of glucose to 5-hydroxymethylfurfural. This highlights the role of such compounds in catalysis and organic synthesis (Yan et al., 2009).

Chemical Analysis and Spectroscopy

  • Spectroscopic Analysis : Studies involving 2,3,4,5,6-Pentafluoro-trans-cinnamic acid, related to pentachlorobenzenesulfonic acid, have been conducted using FT-IR and Laser-Raman spectroscopy for understanding the vibrational frequencies and geometric parameters (Sert et al., 2014).

properties

IUPAC Name

2,3,4,5,6-pentachlorobenzenesulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6HCl5O3S/c7-1-2(8)4(10)6(15(12,13)14)5(11)3(1)9/h(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTGQVPLFCQARQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)S(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6HCl5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00326313
Record name 2,3,4,5,6-pentachlorobenzenesulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00326313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

40707-29-7
Record name NSC526655
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=526655
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,3,4,5,6-pentachlorobenzenesulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00326313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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